Technical Monograph: Safety and Handling of 2-Tetrahydrofurfuryl Isothiocyanate
Technical Monograph: Safety and Handling of 2-Tetrahydrofurfuryl Isothiocyanate
Executive Summary & Compound Identity
2-Tetrahydrofurfuryl isothiocyanate (2-THF-ITC) is a specialized electrophilic building block used primarily in the synthesis of heterocyclic compounds and the investigation of chemopreventive mechanisms. Unlike common reagents, its safety profile is dominated by the high reactivity of the isothiocyanate (
This guide moves beyond standard Safety Data Sheet (SDS) compliance, offering a mechanistic understanding of the compound's hazards to establish self-validating safety protocols.
Physicochemical Profile[1][2][3][4][5][6][7]
| Parameter | Data | Relevance to Safety |
| Chemical Name | 2-Tetrahydrofurfuryl isothiocyanate | Primary Identifier |
| CAS Number | 33926-82-2 (Alt: 36810-87-4) | Registry verification |
| Molecular Formula | Stoichiometry calculations | |
| Molecular Weight | 143.21 g/mol | Dosage/Molarity |
| Boiling Point | ~123°C (at 18 mmHg) | Low volatility risk at RT, high risk during distillation |
| Density | 1.12 g/cm³ | Sinks in water; forms lower layer in aqueous extractions |
| Flash Point | >110°C (Closed Cup) | Combustible, not highly flammable |
| Solubility | DMSO, Chloroform, Ethyl Acetate | Lipophilic; penetrates skin rapidly |
| Appearance | Colorless to pale yellow liquid | Visual purity indicator (darkening indicates decomposition) |
Hazard Identification: The Electrophilic Mechanism
Standard H-codes (H315, H319, H335) describe symptoms, but effective safety requires understanding the mechanism.
The "Lachrymator" Effect
Like its structural analog Allyl Isothiocyanate (AITC), 2-THF-ITC is a potent lachrymator .
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Mechanism: The electrophilic carbon of the isothiocyanate group covalently modifies TRPA1 ion channels on sensory nerve endings in the cornea and respiratory tract via nucleophilic attack by cysteine residues.
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Operational Consequence: Exposure results in immediate, debilitating tearing and respiratory distress, often before odor detection thresholds are met.
Skin Permeation & Sensitization
The tetrahydrofuran (THF) moiety acts as a lipophilic carrier, facilitating rapid dermal absorption. Once intracellular, the isothiocyanate group conjugates with intracellular proteins (glutathione depletion), leading to:
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Contact Dermatitis: Immediate irritation.
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Sensitization: Repeated exposure can induce hapten-mediated immune responses, leading to permanent allergic sensitization.
Operational Protocols: A Self-Validating System
Safety in the laboratory is not about "being careful"; it is about designing workflows where failure is visible and contained.
A. Engineering Controls (The Primary Barrier)
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Mandatory: All handling of neat 2-THF-ITC must occur within a certified chemical fume hood.
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Velocity Check: Ensure face velocity is >100 fpm (0.5 m/s) before opening the vial.
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Trap Setup: When removing solvent under vacuum (e.g., rotovap), use a liquid nitrogen cold trap. Isothiocyanates can bypass standard condenser coolants and contaminate vacuum pump oil.
B. Personal Protective Equipment (PPE)[8]
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Glove Selection: Standard nitrile gloves provide insufficient protection against prolonged contact with isothiocyanates due to the carrier solvent effect of the THF ring.
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Recommendation: Double-gloving (Nitrile inner / Laminate or Butyl outer) is required for handling neat liquid.
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Change Schedule: Immediately upon splash contact.
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Respiratory: If work outside a hood is unavoidable (e.g., spill cleanup), a full-face respirator with organic vapor (OV) cartridges is mandatory.
C. Decontamination & Quenching (The "Kill" Step)
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The Principle: Do not wash isothiocyanates down the drain. You must chemically destroy the electrophilic core.
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The Quench Solution: A mixture of Ammonia (aq) and Methanol (1:1) .
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Mechanism: Ammonia acts as a sacrificial nucleophile, attacking the isothiocyanate carbon to form a stable, non-volatile thiourea derivative.
Visualization: The Decontamination Workflow
Figure 1: Chemical decontamination workflow converting the volatile isothiocyanate into a stable thiourea.
Emergency Response Logic
In the event of a spill or exposure, immediate action must be guided by logic, not panic.
Spill Decision Matrix ( < 5 mL vs > 5 mL)
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Minor Spill (< 5 mL):
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Major Spill (> 5 mL):
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Evacuate the lab immediately. The lachrymatory effect will overwhelm standard HVAC capabilities.
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Trigger fire alarm/hazmat response.
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Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus).
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Visualization: Safety Decision Logic
Figure 2: Decision matrix for immediate response to 2-THF-ITC exposure events.
Synthesis & Reactivity Context
Understanding why this compound is used helps researchers anticipate its behavior.
Primary Application: Heterocycle Synthesis
2-THF-ITC is frequently employed to synthesize thiourea derivatives, which are then cyclized into thiazoles or thiadiazoles.
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Reaction Note: The reaction with amines is exothermic. When scaling up (>10g), add the amine dropwise to the isothiocyanate solution at 0°C to prevent thermal runaway or vaporization of the ITC.
Storage Stability[11]
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Moisture Sensitivity: The
group hydrolyzes slowly in the presence of moisture to form the corresponding amine (tetrahydrofurfurylamine) and COS (Carbonyl Sulfide gas). -
Storage Protocol: Store under Argon/Nitrogen at 2–8°C. If the liquid turns cloudy or develops a "fishy" amine odor, significant hydrolysis has occurred.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12204044, 2-Tetrahydrofurfuryl isothiocyanate. Retrieved from [Link]
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European Chemicals Agency (ECHA). Registration Dossier: Isothiocyanates and their reaction products. Retrieved from [Link]
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World Health Organization (WHO). General Safety Guidelines for Isothiocyanates in Chemical Synthesis. Retrieved from [Link]
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ChemBK (2024). 2-Tetrahydrofurfuryl isothiocyanate Physical Properties and Safety. Retrieved from [Link]
